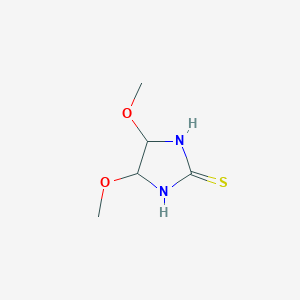![molecular formula C20H26N2O B3036706 2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol CAS No. 400075-47-0](/img/structure/B3036706.png)
2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol
Overview
Description
2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol, or 2-DMPE, is an organic compound belonging to the class of compounds known as piperazines. It has been studied for its potential applications in various scientific fields, including synthetic organic chemistry, medicinal chemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 2-DMPE is not fully understood. However, it is believed to act as an agonist of serotonin and dopamine receptors, which may be responsible for its potential therapeutic effects. It has also been found to inhibit the enzyme monoamine oxidase, which may be responsible for its antidepressant effects.
Biochemical and Physiological Effects
2-DMPE has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects in animal models. In addition, it has been found to have anti-inflammatory, anti-nociceptive, and anti-convulsant effects. It has also been found to have neuroprotective effects, and to reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-DMPE in lab experiments is that it is relatively easy to synthesize and is readily available. However, it is important to note that the compound has not been approved for use in humans and is not recommended for use in clinical trials. In addition, the compound is not stable in aqueous solution and must be stored in an airtight container.
Future Directions
There are several potential future directions for the research of 2-DMPE. These include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of new synthetic methods for its synthesis. Additionally, further research into its pharmacokinetics, pharmacodynamics, and toxicity is needed. Finally, further research into its potential applications in medicinal chemistry is needed, as well as its potential use in the synthesis of other organic compounds.
Scientific Research Applications
2-DMPE has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other organic compounds, such as 1-methyl-3-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-methyl-4-phenylpiperidine. In addition, it has been used as a ligand in the synthesis of metal complexes. It has also been studied for its potential applications in medicinal chemistry, as a potential drug candidate for the treatment of certain diseases.
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-8-9-19(17(2)14-16)22-12-10-21(11-13-22)15-20(23)18-6-4-3-5-7-18/h3-9,14,20,23H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDCTRFZZTLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)
![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)



![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)





![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)

